![molecular formula C6H5ClN4 B2809952 8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine CAS No. 22841-90-3](/img/structure/B2809952.png)

8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

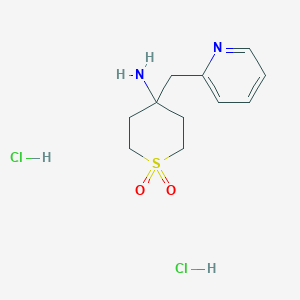

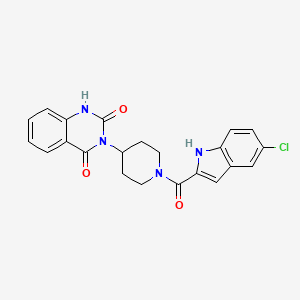

8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine is a chemical compound with the molecular weight of 153.57 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives, which includes this compound, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . This method provides several advantages such as high yields, facile work-up, and environmental friendliness .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6 (5)10/h1-4H . The InChI key is OOHXKDTZOJELHU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 153.57 . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

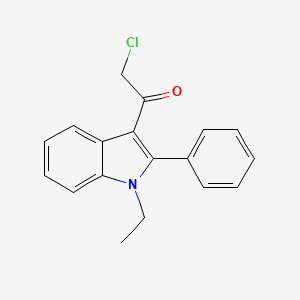

Antifungal Activity and Structural Analysis

A novel compound derived from 8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine demonstrated antifungal activity against several pathogens. The structural determination through X-ray diffraction analysis revealed its potential as an antifungal agent, with inhibitory activities against Stemphylium lycopersici, Fusarium oxysporum. sp. cucumebrium, and Botrytis cinerea (Q. Wang et al., 2018).

Synthetic Pathways for Heterocyclic Derivatives

Research into the synthesis of heterocyclic compounds, including 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, has been facilitated by reactions involving this compound. These studies highlight the versatility of this chemical in generating novel derivatives through efficient synthetic routes (H. M. Ibrahim et al., 2011).

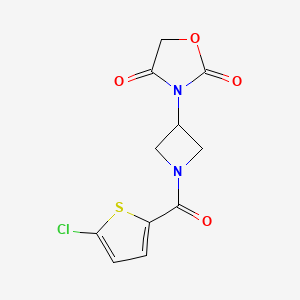

Density Functional Theory (DFT) Study

A DFT study on a novel heterocyclic system based on this compound derivatives demonstrated the regioselectivity of ring closure, revealing insights into the electronic structure and stability of these compounds. This research aids in the theoretical understanding of their chemical properties (S. Mozafari et al., 2016).

Safety and Hazards

Future Directions

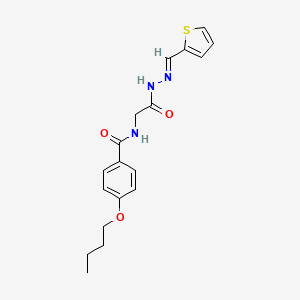

The future directions for 8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine could involve further exploration of its potential as an antiviral and antimicrobial agent . The presence of the piperazine subunit or its isosteres could enhance the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on these aspects.

Mechanism of Action

Target of Action

Triazolopyridine derivatives, a class to which this compound belongs, have been recognized as inhibitors of various enzymes such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These enzymes play crucial roles in various biological processes, including signal transduction, oxygen homeostasis, and immune response, respectively.

Mode of Action

It’s suggested that the compound may interact with the amino-acid residue on the surface of its target by interacting with the 1,2,4-triazolo[4,3-a]pyridine ring .

properties

IUPAC Name |

8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYMFAMDDIUGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2N)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2809870.png)

![Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2809875.png)

![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2809880.png)

![4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2809882.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2809884.png)

![Methyl 2-benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809886.png)